molecular formula C12H10N4 B1350452 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 174713-63-4

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1350452
CAS No.: 174713-63-4
M. Wt: 210.23 g/mol
InChI Key: GFHKPJCWBZMRSN-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a high-value chemical scaffold based on the 1H-pyrazolo[3,4-b]pyridine core, a bicyclic heterocyclic system known for its close structural similitude to purine bases adenine and guanine . This resemblance to endogenous biomolecules makes it a privileged structure in medicinal chemistry for designing novel biologically active compounds . The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized for its substantial pharmacological activities, which include serving as a kinase inhibitor, and exhibiting anticancer, antiviral, and antimicrobial properties . More than 300,000 derivatives of this core structure have been described, highlighting its significant versatility and widespread application in drug discovery and chemical biology . The compound features multiple diversity centers, allowing researchers to further functionalize the molecule at positions N1, C4, C5, and C6 to explore structure-activity relationships and optimize for specific targets . The synthetic routes to access such compounds are well-established, often involving cyclization strategies that start from either a preformed pyrazole or pyridine ring . This product is intended for research purposes as a key intermediate or a final product analog in the development of new therapeutic agents and probe molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-7-14-12(10)16-15-11/h1-7H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHKPJCWBZMRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NNC(=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377338
Record name 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174713-63-4
Record name 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174713-63-4
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Preparation Methods

Buchwald–Hartwig Coupling-Based Synthesis

One of the most effective methods involves palladium-catalyzed Buchwald–Hartwig amination reactions to construct the pyrazolo[3,4-b]pyridine core with the desired substituents.

  • Key Steps:

    • Preparation of an intermediate pyrazolo[3,4-b]pyridine derivative (e.g., intermediate 9).
    • Coupling with aryl amines or esters (e.g., ethyl 3-aminobenzoate or ethyl 4-aminobenzoate) under Pd catalysis.
    • Subsequent Miyaura borylation and Suzuki coupling to introduce the phenyl group at position 4.
    • Deprotection steps using trifluoroacetic acid and sodium hydroxide to yield the free amine at position 3.
    • Final condensation with appropriate amines to obtain the target compound.
  • Reaction Conditions:

    • Pd2(dba)3 or Pd(PPh3)4 as catalysts.
    • Ligands such as xantphos or S-Phos.
    • Bases like Cs2CO3.
    • Solvents: dry DMF or dioxane-water mixtures.
    • Temperatures ranging from 80 °C to 120 °C.
    • Reaction times: 4 to 24 hours.
  • Yields:

    • Intermediate coupling yields around 53–66%.
    • Final deprotection and condensation steps yield approximately 54–66%.
Step Reagents & Conditions Yield (%)
Buchwald–Hartwig coupling Pd2(dba)3, xantphos, Cs2CO3, DMF, 120 °C, 8 h 65.9
Miyaura borylation bis(pinacolato)diboron, Pd(dppf)Cl2, Cs2CO3, dioxane, 100 °C, 4 h Not specified
Suzuki coupling 2,5-difluorobenzyl bromide, Pd(PPh3)4, Cs2CO3, dioxane:H2O, 80 °C, 4 h 48.6
Deprotection (TFA) CF3COOH, 60 °C, 5 h Not specified
Deprotection (NaOH) NaOH, MeOH:H2O, 60 °C, 4 h 65.7
Final amination Appropriate amine, PyBop, DIPEA Not specified

One-Pot Solvent-Free Synthesis via Azlactone Intermediates

An alternative, environmentally friendly approach involves a one-pot synthesis starting from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by superbasic medium treatment.

  • Key Steps:

    • Heating 5-aminopyrazole with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) at 150 °C without solvent to form tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-ones.
    • Subsequent elimination of benzamide in a superbasic medium (t-BuOK/DMSO) to yield the aromatic pyrazolo[3,4-b]pyridin-6-one derivatives.
    • This method can be adapted to synthesize 4-phenyl derivatives by choosing appropriate azlactones.
  • Advantages:

    • Solvent-free conditions reduce environmental impact and cost.
    • One-pot procedure simplifies purification and improves overall efficiency.
  • Yields:

    • Intermediate tetrahydro derivatives obtained in ~62%.
    • Final aromatic products obtained in up to 81% yield after elimination step.
    • One-pot yields for 4-phenyl derivatives around 73%.
Entry Conditions Yield of Intermediate (%) Yield of Final Product (%)
1 Heating 5-aminopyrazole + azlactone, 150 °C, solvent-free 62 -
2 Heating intermediate in DMSO + t-BuOK, 150 °C, 1.5 h - 81
3 One-pot (solvent-free + t-BuOK/DMSO) - 73

Flash Vacuum Pyrolysis (FVP) of Aminomethylene Meldrum’s Acid Derivatives

A gas-phase synthetic method involves flash vacuum pyrolysis of 1-substituted pyrazolylaminomethylene derivatives of Meldrum’s acid to yield pyrazolo[3,4-b]pyridin-4-ones, which can be further functionalized.

  • Key Features:

    • High temperature pyrolysis (500–600 °C) under vacuum.
    • High yields (up to 96%) of pyrazolo[3,4-b]pyridin-4-ones.
    • Potential for further substitution at the 4-position, including phenyl groups.
  • Limitations:

    • Requires specialized equipment for FVP.
    • High temperatures may limit functional group tolerance.
  • Example:

    • Pyrolysis of aminomethylene Meldrum’s acid derivative 3e gave 1-tert-butyl-1,7-dihydro-3-phenylpyrazolo[3,4-b]pyridin-4-one in 96% yield.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages Typical Yield Range
Buchwald–Hartwig Coupling Pd-catalyzed cross-coupling, multi-step High selectivity, versatile substituents Requires Pd catalysts, longer reaction times 50–66% per step
One-Pot Solvent-Free Azlactone Method Heating 5-aminopyrazole + azlactone, superbasic medium Environmentally friendly, one-pot, good yields Limited to certain substituents, requires high temp 62–81% overall
Flash Vacuum Pyrolysis Gas-phase pyrolysis of Meldrum’s acid derivatives Very high yields, clean reaction Specialized equipment, high temp Up to 96%

Research Findings and Notes

  • The Buchwald–Hartwig approach is well-documented for synthesizing kinase inhibitor scaffolds with pyrazolo[3,4-b]pyridine cores, allowing for diverse functionalization at the 3- and 4-positions.

  • The one-pot azlactone method offers a green chemistry alternative, with solvent-free conditions and superbasic elimination steps, suitable for 4-aryl derivatives including 4-phenyl substituents.

  • Flash vacuum pyrolysis provides a rapid, high-yield route to pyrazolo[3,4-b]pyridin-4-ones, which can be precursors to 4-phenyl derivatives, though it is less commonly used due to equipment demands.

  • Substitution patterns at position 3 (amine) and 4 (phenyl) are critical for biological activity, and synthetic methods must accommodate these functional groups without degradation.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolopyridine Core

The biological and physicochemical properties of pyrazolopyridine derivatives are highly influenced by substituents. Key analogs include:

Compound Name Substituents Molecular Formula Melting Point (°C) Biological Activity Key References
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Phenyl (C4), NH₂ (C3) C₁₂H₁₀N₄ 156–158 (derivatives) Antimalarial
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Methyl (N1), NH₂ (C3) C₇H₈N₄ Not reported Building block for drug design
6-(4-Fluorophenyl)-derivative (5b) 4-Fluorophenyl (C6), NH₂ (C3) C₂₄H₁₈FN₅ 156–158 Antimalarial (IC₅₀ = 1.2 μM)
6-Cyclopropyl-1-methyl-derivative (BIX01294) Cyclopropyl (C6), Methyl (N1) C₁₀H₁₃N₅ Not reported HDAC inhibition, stem cell research

Key Observations :

  • Phenyl vs. Methyl Groups : The phenyl group at C4 enhances aromatic stacking interactions in biological targets, contributing to antimalarial activity, while methyl groups (e.g., at N1) improve solubility but reduce potency .
  • Electron-Withdrawing Groups: Fluorine at the 4-position of the phenyl ring (as in 5b) increases metabolic stability and potency compared to non-halogenated analogs .
  • Bulky Substituents : The cyclopropyl group in BIX01294 introduces steric effects, enabling selective inhibition of histone deacetylases (HDACs) .

Positional Isomerism and Heterocycle Variations

Positional Isomers
  • 4-Methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine : Methyl at C4 instead of phenyl results in reduced planarity, affecting binding to hydrophobic enzyme pockets .
  • 6-Methyl-1H-pyrazolo[3,4-b]pyridine : Methyl at C6 shifts electronic density, altering reactivity in nucleophilic substitutions .
Core Heterocycle Modifications
  • Pyrazolo[3,4-d]pyrimidine Derivatives: Replacing pyridine with pyrimidine (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine) increases hydrogen-bonding capacity, enhancing kinase inhibition .
  • Hybrid Systems: Compounds like 4-(3-phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit dual heterocyclic systems, broadening pharmacological profiles .

Biological Activity

4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic structure that combines a pyrazole ring with a pyridine ring. The unique substitution at the 4-position with a phenyl group and an amine group at the 3-position enhances its potential as a therapeutic agent.

  • Molecular Formula : C₁₂H₁₀N₄
  • CAS Number : 174713-63-4
  • Melting Point : 262–264 °C

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer cells, demonstrating the ability to inhibit tumor growth without affecting normal cells. The structure-activity relationship (SAR) studies suggest that modifications at the 4-position can enhance its potency against specific cancer types .

Kinase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific kinases. It has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell signaling pathways associated with cancer progression and metastasis. The binding affinity and selectivity for these kinases make it a promising candidate for targeted cancer therapies .

Antiviral and Antibacterial Activities

Emerging studies have also highlighted the antiviral and antibacterial properties of pyrazolo[3,4-b]pyridines, including this compound. These compounds have shown efficacy against various viral strains and bacterial pathogens, suggesting their potential use in treating infectious diseases .

The biological activity of this compound is attributed to its ability to interact with key biomolecules within cells:

  • Enzyme Inhibition : It inhibits kinases by binding to their active sites, thereby preventing substrate phosphorylation.
  • Modulation of Signaling Pathways : The compound influences signaling pathways related to cell survival and apoptosis.
  • Gene Expression Alteration : By modulating transcription factors involved in cell cycle regulation, it can alter gene expression patterns associated with malignancy.

Case Studies

Several studies have documented the effects of this compound on different cancer models:

  • Study on Breast Cancer : In vivo experiments using orthotopic breast cancer models showed that treatment with this compound significantly reduced tumor size without systemic toxicity .
StudyModelOutcome
Orthotopic breast cancer modelSignificant tumor growth inhibition
Various cancer cell linesInduction of apoptosis and reduced proliferation

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine?

The synthesis of pyrazolo-pyridine derivatives typically involves cyclization reactions. For example, similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) are synthesized via coupling reactions between aryl halides and amines under reflux in solvents like acetonitrile or dichloromethane. Key steps include nucleophilic substitution (e.g., reacting a pyrazolo precursor with phenyl halides) and purification via recrystallization from solvents like acetonitrile or acetone . Adapting these methods, researchers might use Suzuki-Miyaura coupling to introduce the phenyl group at the 4-position of the pyrazolo-pyridine core.

Q. Which spectroscopic techniques are critical for structural characterization?

Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹). ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ signals at δ 5–6 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass. For ambiguous cases, single-crystal X-ray diffraction resolves 3D conformation, as demonstrated in pyridylpyrazole analogs . NIST databases provide reference spectra for cross-validation .

Q. How can researchers optimize purification for pyrazolo-pyridine derivatives?

Recrystallization is the primary method, using solvents like acetonitrile or acetone to remove unreacted starting materials . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may separate isomers or byproducts. Purity is confirmed via HPLC (≥95%) or melting point analysis.

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

Low yields may stem from incomplete ring closure or side reactions. Optimizing reaction time (e.g., extending reflux to 12–24 hours) and temperature (80–100°C) can improve cyclization. Microwave-assisted synthesis enhances reaction efficiency by reducing time and energy . Catalysts like Pd(PPh₃)₄ or CuI may facilitate coupling steps in inert atmospheres .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from impurities or analytical variability. Ensure compound purity via LC-MS and elemental analysis. Replicate assays under standardized conditions (e.g., cell lines, incubation times). Compare substituent effects: For example, fluorinated analogs (e.g., 5-(fluorobenzoylamino) derivatives) exhibit altered bioactivity due to electron-withdrawing effects .

Q. How are computational methods applied to structure-activity relationship (SAR) studies?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking identifies binding interactions with targets (e.g., kinases), guided by crystallographic data from analogs like pyridylpyrazoles . QSAR models correlate substituent effects (e.g., phenyl vs. methyl groups) with activity trends .

Q. What experimental designs mitigate challenges in regioselective functionalization?

Regioselectivity in pyrazolo-pyridines is influenced by directing groups. For example, NH₂ at the 3-position directs electrophilic substitution to the 4-phenyl group. Protecting groups (e.g., Boc for amines) prevent unwanted side reactions. Multi-step sequences, such as sequential Suzuki and Buchwald-Hartwig couplings, enable precise functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
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4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

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